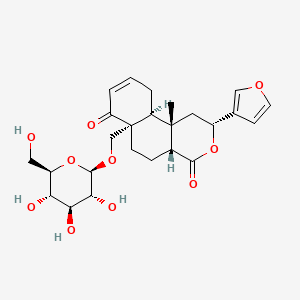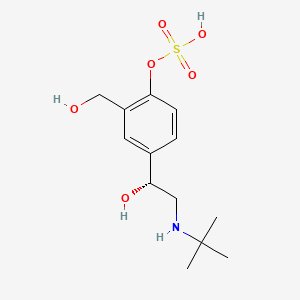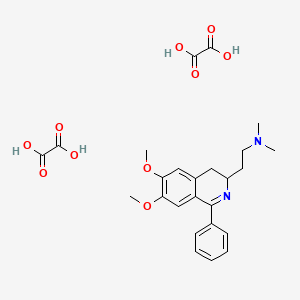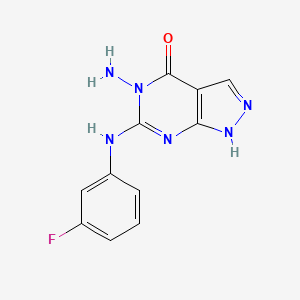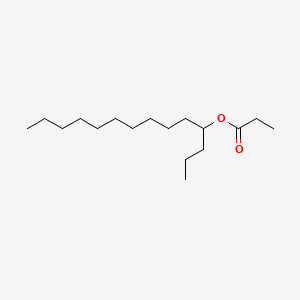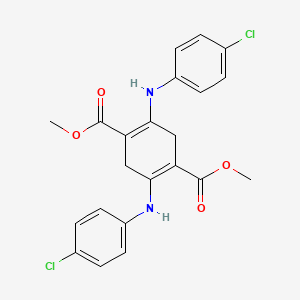
1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis((4-chlorophenyl)amino)-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis((4-chlorophenyl)amino)-, dimethyl ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two 4-chlorophenylamino groups attached to a cyclohexadiene ring, with dimethyl ester functionalities at the carboxylic acid positions. It is used in various scientific research applications due to its interesting chemical behavior and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis((4-chlorophenyl)amino)-, dimethyl ester typically involves the following steps:
Formation of the Cyclohexadiene Ring: The cyclohexadiene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups are introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Attachment of 4-Chlorophenylamino Groups: The 4-chlorophenylamino groups are attached via nucleophilic substitution reactions, where 4-chloroaniline reacts with the cyclohexadiene ring.
Esterification: The final step involves esterification of the carboxylic acid groups using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis((4-chlorophenyl)amino)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The 4-chlorophenylamino groups can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce more saturated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis((4-chlorophenyl)amino)-, dimethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis((4-chlorophenyl)amino)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cell surface receptors and influencing signal transduction pathways.
Comparación Con Compuestos Similares
1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis((4-chlorophenyl)amino)-, dimethyl ester can be compared with other similar compounds, such as:
1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis((4-methylphenyl)amino)-, dimethyl ester: Similar structure but with methyl groups instead of chlorine atoms.
1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis((4-fluorophenyl)amino)-, dimethyl ester: Similar structure but with fluorine atoms instead of chlorine atoms.
1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis((4-bromophenyl)amino)-, dimethyl ester: Similar structure but with bromine atoms instead of chlorine atoms.
Propiedades
Número CAS |
71329-03-8 |
|---|---|
Fórmula molecular |
C22H20Cl2N2O4 |
Peso molecular |
447.3 g/mol |
Nombre IUPAC |
dimethyl 2,5-bis(4-chloroanilino)cyclohexa-1,4-diene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H20Cl2N2O4/c1-29-21(27)17-11-20(26-16-9-5-14(24)6-10-16)18(22(28)30-2)12-19(17)25-15-7-3-13(23)4-8-15/h3-10,25-26H,11-12H2,1-2H3 |
Clave InChI |
PODOFHKXOOHXSI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(CC(=C(C1)NC2=CC=C(C=C2)Cl)C(=O)OC)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-ethyl-N'-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]propane-1,3-diamine](/img/structure/B12760132.png)
